(1R,2S)-4,4-Difluorocyclopentane-1,2-diol

Description

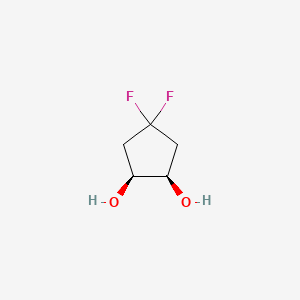

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-4,4-difluorocyclopentane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O2/c6-5(7)1-3(8)4(9)2-5/h3-4,8-9H,1-2H2/t3-,4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJNPJXCMOLSSC-ZXZARUISSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CC1(F)F)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CC1(F)F)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1r,2s 4,4 Difluorocyclopentane 1,2 Diol

Stereoselective and Enantioselective Synthetic Routes

Achieving the desired (1R,2S) stereochemistry requires methods that can control the facial selectivity of reactions on the cyclopentene (B43876) ring. Asymmetric dihydroxylation is the most direct approach for this syn-diol, while other methods involving epoxides provide routes to related diastereomers.

Asymmetric Dihydroxylation Strategies

Asymmetric dihydroxylation (AD) is a powerful method for converting prochiral alkenes into chiral diols with high enantioselectivity. acsgcipr.orgnih.gov This transformation is pivotal for the direct synthesis of the syn-configured (1R,2S)-4,4-Difluorocyclopentane-1,2-diol.

The Sharpless Asymmetric Dihydroxylation is the preeminent method for the enantioselective synthesis of syn-1,2-diols from alkenes. wikipedia.orgorganic-chemistry.org The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric co-oxidant and a chiral ligand. organic-chemistry.orgmasterorganicchemistry.com The mechanism involves a [3+2] cycloaddition of the osmium tetroxide to the alkene, forming a cyclic osmate ester intermediate. libretexts.org Subsequent hydrolysis of this intermediate releases the syn-diol. libretexts.org

The enantioselectivity of the reaction is controlled by the chiral ligand, which coordinates to the osmium center and directs the oxidant to a specific face of the alkene. wikipedia.org For this purpose, derivatives of the cinchona alkaloids dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD) are commonly used. nih.govencyclopedia.pub These ligands are often part of commercially available reagent mixtures known as AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand). wikipedia.orgencyclopedia.pub The choice between AD-mix-α and AD-mix-β determines which enantiomer of the diol is produced. To obtain the (1R,2S) enantiomer from 4,4-difluorocyclopentene, the appropriate ligand must be selected to direct hydroxylation to the correct face of the double bond.

The reaction is rendered catalytic by the inclusion of a co-oxidant, such as potassium ferricyanide(III) (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO), which regenerates the osmium(VIII) tetroxide from the reduced osmium(VI) species formed after hydrolysis. wikipedia.orgorganic-chemistry.org

Table 1: Chiral Ligands for Sharpless Asymmetric Dihydroxylation

| AD-mix | Chiral Ligand Class | Typical Product Enantiomer |

|---|---|---|

| AD-mix-α | (DHQ)₂PHAL | (S,R)-diol from a monosubstituted alkene |

Note: The precise facial selectivity depends on the substitution pattern of the alkene substrate.

Optimization of chiral ligands beyond the standard PHAL ligands has been explored to improve enantioselectivity for various substrates. Studies have shown that modifying the ligand structure can have a marked dependence on the enantiomeric excess of the product diol. psu.edu For a substrate like 4,4-difluorocyclopentene, the electron-withdrawing nature of the gem-difluoro group could influence the reaction rate and selectivity, potentially requiring tailored ligand systems for optimal results.

An alternative route to 1,2-diols involves a two-step sequence: epoxidation of the alkene followed by ring-opening hydrolysis. libretexts.org This method, however, yields anti-diols, which are diastereomers of the target syn-diol. pressbooks.pub

The first step is the epoxidation of 4,4-difluorocyclopentene, typically using a peroxy acid such as meta-chloroperoxybenzoic acid (mCPBA). This reaction forms 4,4-difluorocyclopentene oxide. The second step is the hydrolysis of the epoxide, which can be catalyzed by either acid or base. libretexts.orglibretexts.org

Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by water. pressbooks.pub The water molecule attacks one of the epoxide carbons from the side opposite to the C-O bond (backside attack), leading to an inversion of stereochemistry at that carbon. pressbooks.pub This Sₙ2-like mechanism results in the formation of a trans or anti-diol. libretexts.org Similarly, base-catalyzed hydrolysis involves the direct Sₙ2 attack of a hydroxide (B78521) ion on the less sterically hindered carbon of the epoxide ring, also resulting in an anti-diol. libretexts.org

Therefore, while epoxide hydrolysis is a valid strategy for diol synthesis, it produces the (1S,2S)- or (1R,2R)-4,4-difluorocyclopentane-1,2-diol enantiomeric pair, not the desired (1R,2S)-syn-diol.

Reductive Ring-Opening of Cyclopentane (B165970) Epoxides

The ring-opening of epoxides can be accomplished with a wide range of nucleophiles. Reductive ring-opening specifically refers to reactions that result in a net reduction at one of the epoxide carbons. While this is a versatile transformation, it is not a standard method for producing 1,2-diols. More commonly, reagents like lithium aluminum hydride (LiAlH₄) are used to open epoxides to form alcohols, where a hydride ion acts as the nucleophile. This process converts an epoxide into a single alcohol, not a vicinal diol. Therefore, this methodology is not directly applicable to the synthesis of this compound from its corresponding epoxide.

Electrochemically Driven Stereoselective Approaches to Diol Derivatives

Emerging as a greener and safer alternative to transition-metal-catalyzed oxidations, electrochemical methods offer a way to synthesize diols without the need for toxic reagents like osmium tetroxide or stoichiometric chemical oxidants. bohrium.comrepec.org Electrochemical dihydroxylation can be performed on a range of alkenes, including unactivated ones. nih.gov

The general mechanism involves the electrochemical oxidation of the alkene at an anode to generate a radical cation intermediate. researchgate.net This intermediate is then trapped by a nucleophile, which can be water or another oxygen source present in the reaction medium. A second oxidation and nucleophilic attack sequence can lead to the vicinal diol. rsc.org Mechanistic studies suggest that the reaction can proceed through iodohydrin and epoxide intermediates. nih.govresearchgate.net

This approach provides a route to valuable dihydroxylated products and has been applied to natural product derivatives. bohrium.comrepec.org While specific application to 4,4-difluorocyclopentene to achieve the (1R,2S) stereoisomer would require development, the principles of electro-organic synthesis represent a promising frontier for creating such chiral diols.

Regioselective Fluorination Techniques

The synthesis of the target diol begins with the availability of its precursor, 4,4-difluorocyclopentene. The regioselective introduction of a gem-difluoro group at the C4 position of a cyclopentane ring is a key synthetic challenge.

One common strategy involves the use of difluorocarbene (:CF₂) or a difluorocarbene equivalent. nih.govd-nb.info For instance, difluorocarbene can be generated from various precursors, such as halodifluoromethanes under basic conditions, and reacted with a suitable diene, like cyclopentadiene. nih.gov The resulting difluorocyclopropane can then undergo a vinylcyclopropane (B126155) rearrangement to yield a difluorocyclopentene. nih.gov The conditions for this rearrangement, often thermal, must be controlled to ensure the desired regiochemistry.

Alternatively, synthetic routes may start from a cyclopentanone (B42830) derivative. Fluorination at the C4 position could be achieved using various fluorinating agents. Subsequent functionalization of the ketone and an elimination reaction would then be required to introduce the double bond between C1 and C2, yielding 4,4-difluorocyclopentene. ontosight.ai The development of methods for the regioselective synthesis of fluorinated cyclopentenones, for example, through organocatalytic difluorocyclopropanation followed by a Nazarov cyclization, provides versatile intermediates that could be further transformed into the required cyclopentene precursor. researchgate.netnih.govnii.ac.jp

Table 2: Summary of Synthetic Methodologies

| Method | Stereochemistry | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Sharpless Asymmetric Dihydroxylation | syn | OsO₄ (cat.), Chiral Ligand, Co-oxidant | High enantioselectivity, reliable | Uses toxic and expensive osmium |

| Epoxide Hydrolysis | anti | mCPBA, H₃O⁺ or OH⁻ | Avoids heavy metals | Produces the incorrect diastereomer |

Introduction of Geminal Difluoromethylene Groups at the C-4 Position

A key architectural feature of this compound is the presence of a geminal difluoromethylene group at the C-4 position of the cyclopentane ring. This structural element is typically introduced by the fluorination of a ketone precursor. The synthesis generally commences with a cyclopentanone derivative, which is then subjected to a deoxofluorination reaction. This reaction specifically replaces the carbonyl oxygen with two fluorine atoms.

The efficiency of this transformation is highly dependent on the choice of fluorinating agent and the reaction conditions. The stability of the cyclopentane ring and the potential for side reactions are critical considerations during this step. The introduction of the two fluorine atoms at the C-4 position significantly influences the electronic properties and conformational behavior of the cyclopentane ring.

Utility of Fluorinating Reagents (e.g., DAST, Selectfluor)

The conversion of the C-4 ketone to the gem-difluoro group is accomplished using specialized fluorinating reagents. Among the most common are diethylaminosulfur trifluoride (DAST) and its more stable analogue, Deoxo-Fluor. These reagents are effective for the deoxofluorination of ketones. The reaction mechanism involves the nucleophilic attack of the carbonyl oxygen on the sulfur atom of the reagent, followed by the substitution of the oxygen with two fluorine atoms.

Another class of fluorinating agents includes electrophilic fluorinating reagents such as Selectfluor. While more commonly used for the fluorination of enolates, it can be employed in alternative strategies to introduce the gem-difluoro group. The choice of reagent is often dictated by factors such as substrate compatibility, safety, and scalability.

Table 1: Comparison of Common Fluorinating Reagents

| Reagent | Type | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| DAST | Nucleophilic | Anhydrous solvent (e.g., CH₂Cl₂), low temperature | Effective for a wide range of ketones | Thermally unstable, can be hazardous |

| Deoxo-Fluor | Nucleophilic | Anhydrous solvent (e.g., THF), room temperature | More thermally stable than DAST | Higher cost |

| Selectfluor | Electrophilic | Polar solvent (e.g., acetonitrile), often requires a base | Stable, easy to handle solid | Indirect method for ketone fluorination |

Strategic Hydroxylation Approaches for the 1,2-Diol Moiety

Following the introduction of the geminal difluoro group, the next crucial step is the formation of the 1,2-diol with the (1R,2S) stereochemistry. This is typically achieved through the stereoselective dihydroxylation of a 4,4-difluorocyclopentene precursor. The cis-diol is generally formed through syn-dihydroxylation using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions.

The stereoselectivity of the dihydroxylation is often directed by the existing stereocenters on the cyclopentene ring or by the use of chiral ligands in asymmetric dihydroxylation reactions. The Upjohn dihydroxylation, which uses a catalytic amount of OsO₄ with N-methylmorpholine N-oxide (NMO) as a co-oxidant, is a commonly employed method. For achieving the specific (1R,2S) configuration, an asymmetric dihydroxylation, such as the Sharpless asymmetric dihydroxylation, may be utilized, employing chiral cinchona alkaloid ligands to control the facial selectivity of the oxidation.

Precursor Synthesis and Starting Material Derivatization

For instance, a common strategy involves starting with a chiral cyclopentenone. This starting material can then be derivatized through a series of reactions to introduce the ketone at the C-4 position, which is the precursor for the gem-difluoro group. The stereochemistry of the final product is often established early in the synthetic sequence and carried through the subsequent transformations. The choice of protecting groups and the sequence of reactions are critical to the success of the synthesis.

Development of Scalable and Sustainable Synthetic Processes

The use of catalytic methods, such as the catalytic dihydroxylation with OsO₄, is a step towards a more sustainable process as it reduces the amount of toxic and expensive metal required. Furthermore, exploring alternative, greener fluorinating reagents is an active area of research. Process optimization, including reaction concentration, temperature, and purification methods, is crucial for transitioning the synthesis from a laboratory scale to an industrial scale. The goal is to develop a robust and economically viable process that minimizes waste and environmental impact.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Diethylaminosulfur trifluoride (DAST) |

| Deoxo-Fluor |

| Selectfluor |

| Osmium tetroxide (OsO₄) |

| Potassium permanganate (KMnO₄) |

Mechanistic Elucidation and Stereochemical Control in 1r,2s 4,4 Difluorocyclopentane 1,2 Diol Transformations

Reaction Mechanisms Governing Diol Formation and Stereoselectivity

The synthesis of (1R,2S)-4,4-difluorocyclopentane-1,2-diol is typically achieved through the asymmetric dihydroxylation of a prochiral alkene precursor, 4,4-difluorocyclopentene. The Sharpless asymmetric dihydroxylation is a powerful and widely employed method for this transformation, utilizing a catalytic amount of osmium tetroxide in the presence of a chiral ligand.

Concerted vs. Stepwise Processes

The mechanism of osmium tetroxide addition to an alkene has been a subject of considerable debate, with proposals for both a concerted [3+2] cycloaddition and a stepwise [2+2] cycloaddition followed by rearrangement. Extensive experimental and computational studies have provided strong evidence in favor of a concerted [3+2] cycloaddition mechanism. In this pathway, the osmium tetroxide, coordinated to the chiral ligand, approaches the double bond of the 4,4-difluorocyclopentene and forms two new carbon-oxygen bonds simultaneously, leading to a cyclic osmate ester intermediate. This concerted nature is crucial for the high degree of stereospecificity observed in the reaction, as it avoids the formation of open-chain intermediates that could lead to loss of stereochemical information.

The formation of the osmate ester is the rate-limiting step, and its subsequent hydrolysis, often facilitated by a co-oxidant and additives, releases the diol product and regenerates the osmium catalyst for the next cycle.

Transition State Analysis and Intermediate Characterization

The stereochemical outcome of the Sharpless asymmetric dihydroxylation is determined in the transition state of the [3+2] cycloaddition. The chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), creates a chiral binding pocket for the osmium tetroxide. This complex then presents a biased trajectory for the approaching alkene.

Transition state models, such as those proposed by Sharpless and Corey, rationalize the observed enantioselectivity. These models highlight the importance of non-covalent interactions, including π-π stacking between the ligand's aromatic rings and the substrate, as well as steric repulsion, in directing the facial selectivity of the dihydroxylation. For 4,4-difluorocyclopentene, the choice of the phthalazine (PHAL) linker in the chiral ligand, as in (DHQ)2PHAL or (DHQD)2PHAL, is crucial for creating a well-defined chiral pocket that effectively discriminates between the two prochiral faces of the alkene.

Factors Influencing Diastereoselectivity and Enantioselectivity

The high levels of diastereoselectivity and enantioselectivity in the synthesis of this compound are not coincidental but are the result of a careful interplay of various factors.

Influence of Chiral Auxiliaries and Catalysts

The primary driver of enantioselectivity is the chiral catalyst system, which in the case of Sharpless asymmetric dihydroxylation, comprises osmium tetroxide and a chiral ligand. The commercially available "AD-mix" formulations, AD-mix-α (containing (DHQ)2PHAL) and AD-mix-β (containing (DHQD)2PHAL), provide reliable access to either enantiomer of the diol product. The mnemonic developed by Sharpless predicts the facial selectivity based on the alkene substitution pattern and the chiral ligand used.

The structure of the chiral ligand is paramount. The cinchona alkaloid core provides the fundamental chirality, while the linker group, such as the phthalazine moiety, extends the chiral influence and creates a defined binding pocket. Modifications to the ligand structure have been explored to fine-tune the selectivity for specific substrates. Additives, such as methanesulfonamide, can also enhance the rate and enantioselectivity of the reaction.

Table 1: Influence of Chiral Ligands on Enantioselectivity in Asymmetric Dihydroxylation

| Chiral Ligand Precursor | AD-mix Formulation | Predicted Face of Hydroxylation | Expected Product Enantiomer |

| Dihydroquinine (DHQ) | AD-mix-α | α-face (bottom) | (1S,2R)-diol |

| Dihydroquinidine (DHQD) | AD-mix-β | β-face (top) | (1R,2S)-diol |

Steric and Electronic Effects in Reaction Pathways

The inherent properties of the substrate, 4,4-difluorocyclopentene, also play a significant role in the stereochemical outcome. The gem-difluoro group at the C4 position introduces both steric and electronic perturbations.

Steric Effects: The fluorine atoms, although relatively small, can influence the approach of the bulky osmium-ligand complex. The cyclopentene (B43876) ring exists in a puckered envelope conformation, and the gem-difluoro group can affect the relative stability of different conformations, potentially influencing the presentation of the double bond to the catalyst.

Electronic Effects: The highly electronegative fluorine atoms exert a strong electron-withdrawing effect through the sigma framework. This deactivates the double bond towards electrophilic attack by the osmium tetroxide, which generally reacts faster with electron-rich alkenes. Consequently, harsher reaction conditions or longer reaction times may be necessary for the dihydroxylation of 4,4-difluorocyclopentene compared to unsubstituted cyclopentene. The electron-deficient nature of the alkene can also influence the geometry of the transition state, potentially impacting the enantioselectivity. In some cases, electron-deficient alkenes have been shown to achieve high enantioselectivity in asymmetric dihydroxylation reactions.

Reactivity of Hydroxyl Groups: Oxidation and Reduction Pathways

The two hydroxyl groups in this compound are the primary sites for further chemical transformations. Their reactivity is influenced by their stereochemical relationship (cis) and the presence of the neighboring gem-difluoro group.

Oxidation: The vicinal diol moiety can be oxidized to various products depending on the oxidant and reaction conditions. Mild oxidation could potentially lead to the corresponding α-hydroxy ketone, 4,4-difluoro-2-hydroxycyclopentan-1-one. Stronger oxidizing agents, such as sodium periodate or lead tetraacetate, would be expected to cleave the carbon-carbon bond between the two hydroxyl groups, leading to the formation of a difluorinated dialdehyde. The electron-withdrawing effect of the fluorine atoms might make the hydroxyl protons more acidic and could influence the rate of oxidation.

Reduction: The hydroxyl groups themselves are not readily reduced. However, they can be converted into better leaving groups (e.g., tosylates or mesylates) and subsequently removed through reductive pathways. More commonly, the diol can be oxidized to a ketone, which can then undergo stereoselective reduction. For instance, oxidation to 4,4-difluorocyclopentane-1,2-dione followed by reduction could provide access to other diastereomers of the diol. The stereochemical outcome of such a reduction would be influenced by the reducing agent and the steric and electronic environment of the carbonyl groups. The presence of the fluorine atoms could influence the facial selectivity of hydride attack on the carbonyl groups.

Table 2: Potential Transformations of the Hydroxyl Groups in this compound

| Reaction Type | Reagent(s) | Potential Product(s) |

| Mild Oxidation | PCC, Swern Oxidation | 4,4-difluoro-2-hydroxycyclopentan-1-one |

| Oxidative Cleavage | NaIO4, Pb(OAc)4 | 3,3-difluoroglutaraldehyde |

| Conversion to Leaving Group | TsCl, MsCl, pyridine | (1R,2S)-4,4-difluorocyclopentane-1,2-diyl bis(tosylate/mesylate) |

| Oxidation followed by Reduction | 1. PCC 2. NaBH4 | Mixture of diol diastereomers |

Applications of 1r,2s 4,4 Difluorocyclopentane 1,2 Diol As a Versatile Organic Synthon

Building Block for Complex Molecular Architectures

(1R,2S)-4,4-Difluorocyclopentane-1,2-diol serves as a fundamental building block for the construction of intricate molecular frameworks, particularly in the realms of pharmaceuticals and agrochemicals. The presence of the difluoromethylene group can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule. The two hydroxyl groups on the cyclopentane (B165970) ring provide convenient handles for further chemical modifications, allowing for the creation of a diverse array of derivatives.

The fluorinated cyclopentane scaffold can be incorporated into larger molecules to introduce conformational rigidity and to modulate lipophilicity. These are critical parameters in the design of bioactive compounds, influencing their binding affinity to biological targets and their ability to cross cellular membranes. The stereochemistry of the diol is crucial, providing a chiral scaffold for the synthesis of enantiomerically pure complex molecules.

Synthesis of Fluorinated Carbasugars and Carbanucleosides

Carbasugars are carbohydrate mimics in which the endocyclic oxygen atom is replaced by a methylene group. This modification imparts resistance to enzymatic hydrolysis while often retaining the biological activity of the parent sugar. Fluorinated carbasugars, in particular, are of significant interest due to their potential as inhibitors of glycosidases and other carbohydrate-processing enzymes. This compound is an ideal starting material for the synthesis of these compounds. The difluorinated cyclopentane ring can be elaborated through a series of chemical transformations to generate the desired carbasugar analogues.

Similarly, carbanucleosides are nucleoside analogues where the furanose oxygen is replaced by a methylene group. These compounds have shown significant promise as antiviral and anticancer agents. The synthesis of fluorinated carbanucleosides can be achieved using this compound as a chiral precursor. The diol functionality can be chemically manipulated to introduce the nucleobase and other required functionalities, leading to the formation of potent therapeutic agents. The presence of the fluorine atoms can enhance the metabolic stability and bioavailability of these nucleoside analogues.

Design and Synthesis of Bioisosteric Compounds

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical and chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. The difluoromethylene group (CF₂) is a well-established bioisostere for an ether oxygen atom or a carbonyl group. The introduction of fluorine can alter the electronic properties, lipophilicity, and metabolic stability of a molecule. nih.gov

This compound can be utilized in the design of bioisosteric compounds where the native cyclopentane or a heterocyclic ring in a bioactive molecule is replaced by the 4,4-difluorocyclopentane moiety. This substitution can lead to improved drug-like properties. For instance, the increased lipophilicity can enhance membrane permeability, while the blockage of metabolic oxidation at the 4-position can increase the compound's half-life in the body. The cyclopentane-1,2-dione moiety, a related structure, has been explored as a potential bio-isostere for the carboxylic acid functional group, suggesting the versatility of the cyclopentane scaffold in bioisosteric design. nih.gov

Development of Novel Catalytic Systems Utilizing Diol Scaffolds

The vicinal diol functionality in this compound, combined with its chiral nature, makes it a suitable scaffold for the development of novel catalytic systems. The hydroxyl groups can act as coordination sites for metal centers or as hydrogen-bond donors in organocatalysis.

Asymmetric Catalysis for Carbon-Carbon Bond Formation

The development of new methods for asymmetric carbon-carbon bond formation is a central theme in organic chemistry. Chiral diols are frequently employed as ligands for metal catalysts in a variety of enantioselective transformations. While direct studies on this compound in this context are not extensively documented, structurally similar gem-diols have been shown to be effective in generating difluoroenolates for catalytic enantioselective aldol reactions. This suggests the potential of this compound to serve as a precursor to chiral ligands for asymmetric catalysis. The fluorine atoms can influence the electronic properties of the catalytic system, potentially leading to enhanced reactivity and selectivity.

| Catalyst System Component | Potential Role in C-C Bond Formation |

|---|---|

| This compound | Chiral ligand precursor |

| Metal Center (e.g., Copper, Zinc) | Lewis acid catalyst |

| Difluoroenolate (generated in situ) | Nucleophile |

| Aldehyde/Imine | Electrophile |

Initiators for Polymerization Processes

Diols can act as initiators in ring-opening polymerization (ROP) of cyclic esters and carbonates, leading to the formation of biodegradable polyesters and polycarbonates. The initiation typically occurs through the reaction of the hydroxyl groups with the monomer. While research on this compound as a polymerization initiator is not widely reported, a related compound, (1R,2S,4r)-1,2,4-triphenylcyclopentane-1,2-diol, has been successfully used as a precatalyst activator for the ring-opening polymerization of ε-caprolactone. researchgate.netnih.govresearchgate.net This indicates the potential of the cyclopentane-1,2-diol scaffold in polymerization processes. The presence of fluorine atoms in this compound could impart unique properties to the resulting polymers, such as increased thermal stability and chemical resistance.

| Polymerization Process | Potential Role of this compound |

|---|---|

| Ring-Opening Polymerization (ROP) | Initiator or co-initiator |

| Synthesis of Fluorinated Polymers | Incorporation of fluorinated monomer unit |

Theoretical and Computational Investigations of 1r,2s 4,4 Difluorocyclopentane 1,2 Diol

Computational Chemistry for Reaction Mechanism Prediction and Validation

Computational chemistry serves as a powerful tool for elucidating the mechanisms of chemical reactions involving fluorinated compounds. Density Functional Theory (DFT) is a commonly employed method to investigate reaction pathways and transition states. For reactions involving fluorinated cyclopentane (B165970) derivatives, computational studies can predict the feasibility of different mechanistic routes, such as nucleophilic substitution, elimination, or oxidation of the hydroxyl groups.

The presence of the gem-difluoro group at the C4 position is expected to exert a significant influence on the reactivity of the diol. Theoretical calculations can quantify the electron-withdrawing effects of the fluorine atoms, which can impact the acidity of the hydroxyl protons and the stability of potential carbocation intermediates. For instance, in hypothetical reactions, computational models can predict the activation energies for different pathways, thereby suggesting the most likely reaction products.

An illustrative example of parameters that can be calculated to predict reaction mechanisms is presented in Table 1. These parameters, when calculated for reactants, intermediates, transition states, and products, allow for the construction of a detailed reaction energy profile.

| Species | Electronic Energy (Hartree) | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| Reactant | -552.789 | 0.00 | 0.00 |

| Transition State 1 | -552.754 | 22.0 | 21.5 |

| Intermediate | -552.773 | 10.0 | 10.8 |

| Transition State 2 | -552.748 | 25.7 | 25.1 |

| Product | -552.805 | -10.0 | -9.5 |

Molecular Dynamics and Conformational Analysis of the Fluorinated Diol

The five-membered cyclopentane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most notably the envelope and twist forms. libretexts.org The substituents on the ring play a crucial role in determining the preferred conformation. For (1R,2S)-4,4-Difluorocyclopentane-1,2-diol, the interplay between the vicinal diol and the gem-difluoro groups dictates the conformational landscape.

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational flexibility of this molecule in different environments, such as in the gas phase or in a solvent. wustl.edu These simulations track the atomic motions over time, allowing for the exploration of the potential energy surface and the identification of stable conformers.

The preferred conformation will be a balance between minimizing steric strain and optimizing intramolecular interactions, such as hydrogen bonding between the two hydroxyl groups. The gauche interaction between the two vicinal oxygen atoms in trans-cyclopentane-1,2-diol is known to stabilize a diequatorial conformation. researchgate.net In the case of the 4,4-difluoro derivative, the strong C-F bonds and the electronegativity of the fluorine atoms will also influence the ring pucker.

Ab initio and molecular mechanics calculations can be used to determine the relative energies of different conformers. researchgate.net A conformational analysis would likely reveal a preference for a conformation that minimizes the steric repulsion between the substituents while allowing for favorable intramolecular hydrogen bonding.

| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (O1-C1-C2-O2) | Hydrogen Bond Distance (Å) |

|---|---|---|---|

| Envelope (C1-endo) | 2.5 | 75° | 2.9 |

| Envelope (C4-endo) | 0.0 | 60° | 2.1 |

| Twist (C1-C2) | 1.2 | 68° | 2.5 |

| Planar | 5.8 | 0° | 3.5 |

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Hartree-Fock theory or DFT, are essential for understanding the electronic structure of this compound. emerginginvestigators.org These methods can provide detailed information about the molecular orbitals, charge distribution, and electrostatic potential.

The high electronegativity of the fluorine atoms is expected to lead to a significant polarization of the C-F bonds, resulting in a partial positive charge on the C4 carbon and partial negative charges on the fluorine atoms. This electronic effect can be transmitted through the carbon framework, influencing the reactivity of the hydroxyl groups.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. researchgate.net A lower HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net For the title compound, the presence of the electron-withdrawing fluorine atoms is expected to lower the energies of both the HOMO and LUMO. mdpi.com

| Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | -8.5 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 9.7 |

| Dipole Moment (Debye) | 3.1 |

| Mulliken Charge on C4 | +0.45 |

| Mulliken Charge on F | -0.28 |

In Silico Approaches for Stereoselectivity Prediction

Predicting the stereochemical outcome of a reaction is a significant challenge in organic synthesis. In silico methods are increasingly being used to predict and rationalize the stereoselectivity of chemical transformations. For reactions involving the synthesis or further functionalization of this compound, computational models can be employed to predict which diastereomer or enantiomer will be formed preferentially.

These predictive models often rely on calculating the energies of the transition states leading to the different stereoisomeric products. The stereoisomer formed via the lower energy transition state is predicted to be the major product. This approach has been successfully applied to a wide range of stereoselective reactions.

For example, in a hypothetical reduction of a corresponding diketone, computational modeling could be used to predict the facial selectivity of the hydride attack, leading to the desired (1R,2S) stereochemistry of the diol. The model would consider the steric and electronic influences of the gem-difluoro group on the approach of the reducing agent. While direct studies on this specific molecule are not available, the principles of using computational chemistry to predict stereoselectivity in the synthesis of fluorinated carbocycles are well-established.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,2S)-4,4-Difluorocyclopentane-1,2-diol, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves fluorination of cyclopentene precursors followed by dihydroxylation. For stereochemical control, Sharpless asymmetric dihydroxylation or enzymatic resolution may be employed. Protecting groups (e.g., silyl ethers) are critical to preserve regioselectivity during fluorination. Post-synthesis, chiral HPLC or NMR analysis using chiral shift reagents (e.g., Eu(hfc)₃) verifies enantiomeric excess .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR (δ ~ -120 to -150 ppm for CF₂) and ¹H NMR (coupling constants for vicinal diol protons, J = 5–7 Hz).

- MS : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ at m/z 164.03.

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) for purity assessment. Polarimetric analysis ensures optical activity .

Q. How does the presence of fluorine atoms influence the compound’s stability under different storage conditions?

- Methodological Answer : Fluorine’s electron-withdrawing effect enhances thermal stability but may increase sensitivity to UV light. Storage in amber vials under inert gas (N₂/Ar) at -20°C is recommended. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict degradation pathways, with LC-MS monitoring for defluorination or diol oxidation .

Advanced Research Questions

Q. How do fluorinated cyclopentane-diols participate in catalytic deoxydehydration (DODH) reactions compared to non-fluorinated analogs?

- Methodological Answer : Fluorine substituents reduce electron density at the diol moiety, potentially altering reactivity in DODH. Mo-based catalysts (e.g., [Cp*MoO₂]₂O) require optimization of Lewis acidity to accommodate fluorinated substrates. Comparative kinetic studies (non-fluorinated vs. fluorinated diols) using in situ IR or GC-MS can reveal rate differences and selectivity for olefin formation vs. side reactions (e.g., cleavage) .

Q. What computational approaches best predict the hydrogen-bonding networks and supramolecular packing in crystalline forms of this diol?

- Methodological Answer : Density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) models intermolecular interactions. Crystal structure prediction (CSP) software (e.g., Mercury CSP) identifies likely packing motifs. Experimental validation via X-ray diffraction (e.g., synchrotron sources) should focus on O-H···F and O-H···O interactions, which dominate lattice stabilization in fluorinated diols .

Q. What strategies are effective for integrating this compound into nucleoside analogs or kinase inhibitors?

- Methodological Answer : The diol’s rigidity and fluorination make it a scaffold for prodrug design. Orthogonal protection (e.g., TBS for -OH, Boc for amines) enables selective conjugation. In kinase inhibitors, molecular docking (AutoDock Vina) predicts binding to ATP pockets, while fluorination enhances membrane permeability (logP ~1.2 via MarvinSketch). In vivo efficacy requires PK/PD studies to balance fluorophilicity and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.